3-[4-(furan-2-carbonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine
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Overview
Description
3-[4-(furan-2-carbonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with piperazine and piperidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(furan-2-carbonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine typically involves multi-step procedures. One common approach is to start with the preparation of the pyridazine core, followed by the introduction of the piperazine and piperidine substituents. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
3-[4-(furan-2-carbonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different pharmacological properties.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, allowing for the creation of derivatives with varied biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds with potential therapeutic applications.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Biology: It has been studied for its interactions with biological targets, providing insights into its potential as a lead compound for drug development.
Medicine: The compound shows promise in the development of new pharmaceuticals, particularly for the treatment of diseases where modulation of specific biological pathways is required.
Industry: Beyond its medicinal applications, the compound may also find use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[4-(furan-2-carbonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine involves its interaction with specific molecular targets within the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects. The exact pathways involved depend on the specific biological context and the nature of the disease being targeted.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(pyrazine-2-carbonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine
- 3-[4-(benzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine
- 3-[4-(thiophene-2-carbonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine
Uniqueness
Compared to similar compounds, 3-[4-(furan-2-carbonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine is unique due to the presence of the furan-2-carbonyl group. This functional group can impart distinct chemical and biological properties, potentially leading to different pharmacological profiles and therapeutic applications. The furan ring’s aromaticity and electron-rich nature may also influence the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
furan-2-yl-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c24-18(15-5-4-14-25-15)23-12-10-22(11-13-23)17-7-6-16(19-20-17)21-8-2-1-3-9-21/h4-7,14H,1-3,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFUJRVAEKVHNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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